4-Methyl-2-(trifluoromethyl)benzaldehyde

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

4-Methyl-2-(trifluoromethyl)benzaldehyde is an organic compound with the molecular formula C9H7F3O. It is a benzaldehyde derivative where the benzene ring is substituted with a methyl group at the 4-position and a trifluoromethyl group at the 2-position. This compound is known for its applications in various fields, including pharmaceuticals, agrochemicals, and material sciences.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methyl-2-(trifluoromethyl)benzaldehyde typically involves the introduction of the trifluoromethyl group and the aldehyde functional group onto a benzene ring. One common method is the Friedel-Crafts acylation reaction, where a trifluoromethylbenzene derivative is acylated using an appropriate acyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.

Industrial Production Methods

Industrial production of this compound often involves large-scale Friedel-Crafts acylation reactions. The process is optimized for high yield and purity, with careful control of reaction conditions such as temperature, pressure, and the concentration of reactants. The product is then purified using techniques like distillation or recrystallization.

Análisis De Reacciones Químicas

Types of Reactions

4-Methyl-2-(trifluoromethyl)benzaldehyde undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

Substitution: The trifluoromethyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.

Major Products

Oxidation: 4-Methyl-2-(trifluoromethyl)benzoic acid.

Reduction: 4-Methyl-2-(trifluoromethyl)benzyl alcohol.

Substitution: Various substituted derivatives depending on the electrophile used.

Aplicaciones Científicas De Investigación

Pharmaceutical Applications

4-Methyl-2-(trifluoromethyl)benzaldehyde serves as a crucial intermediate in the synthesis of various pharmaceutical compounds. Its applications include:

- Antiviral Agents: The compound has been utilized in the development of antiviral drugs due to its ability to modify biological activity through structural changes.

- Anti-cancer Drugs: Research indicates that derivatives of this compound exhibit cytotoxic properties against certain cancer cell lines, highlighting its potential in cancer therapy.

Agrochemical Applications

In agriculture, this compound is used to synthesize agrochemicals, including:

- Herbicides and Pesticides: The compound's unique properties allow it to be incorporated into herbicides and pesticides, enhancing their efficacy and stability.

- Plant Growth Regulators: It has been explored as a building block for the development of plant growth regulators that can improve crop yields.

Material Science Applications

The unique chemical properties of this compound also find applications in material science:

- Fluorinated Polymers: The compound can be used to synthesize fluorinated polymers that exhibit high thermal stability and resistance to chemical degradation.

- Coatings and Adhesives: Its incorporation into coatings and adhesives improves their performance under harsh conditions.

Case Study 1: Synthesis of Antiviral Compounds

In a study published by the American Chemical Society, researchers synthesized a series of antiviral agents using this compound as an intermediate. The results demonstrated enhanced activity against viral infections compared to non-fluorinated counterparts, showcasing the importance of fluorine in medicinal chemistry .

Case Study 2: Development of Agrochemicals

A patent application highlighted the use of this compound in developing new herbicides. The study reported improved selectivity and reduced phytotoxicity towards non-target plants, indicating its potential for environmentally friendly agricultural practices .

Mecanismo De Acción

The mechanism of action of 4-Methyl-2-(trifluoromethyl)benzaldehyde involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic pockets in proteins or enzymes. This interaction can lead to inhibition or activation of specific biochemical pathways, depending on the target.

Comparación Con Compuestos Similares

Similar Compounds

4-Methylbenzaldehyde: Lacks the trifluoromethyl group, making it less lipophilic and potentially less reactive in certain biochemical contexts.

2-(Trifluoromethyl)benzaldehyde: Lacks the methyl group at the 4-position, which can affect its reactivity and interaction with molecular targets.

Uniqueness

4-Methyl-2-(trifluoromethyl)benzaldehyde is unique due to the presence of both the methyl and trifluoromethyl groups, which can significantly influence its chemical properties and biological activity. The combination of these substituents can enhance its reactivity and specificity in various applications.

Actividad Biológica

4-Methyl-2-(trifluoromethyl)benzaldehyde is a compound that has garnered attention due to its diverse biological activities. This compound, characterized by the presence of both a methyl and a trifluoromethyl group on the aromatic ring, has shown potential in various pharmacological applications, including as an inhibitor of key enzymes involved in neurodegenerative diseases.

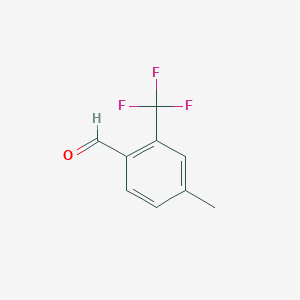

The chemical structure of this compound can be represented as follows:

This compound features:

- A benzene ring with a methyl group at the 4-position.

- A trifluoromethyl group at the 2-position.

- An aldehyde functional group.

Enzyme Inhibition

Recent studies have demonstrated that derivatives of this compound exhibit significant inhibitory effects on various enzymes, particularly acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). These enzymes are crucial in the hydrolysis of acetylcholine, and their inhibition is relevant for treating conditions like Alzheimer's disease.

- Acetylcholinesterase Inhibition :

- Butyrylcholinesterase Inhibition :

Antimicrobial Activity

In addition to enzyme inhibition, derivatives of this compound have been tested for antimicrobial properties. One study reported moderate to good growth inhibition against various Gram-positive and Gram-negative bacteria, as well as antifungal activity against specific strains .

| Compound | Activity Type | IC50 (µM) |

|---|---|---|

| Derivative A | AChE Inhibition | 46.8 |

| Derivative B | BuChE Inhibition | 19.1 |

| Derivative C | Antimicrobial Activity | Moderate |

Antioxidant Properties

The antioxidant capacity of compounds derived from this compound has also been evaluated. The 2,2-Diphenyl-1-picrylhydrazide (DPPH) assay indicated that certain derivatives possess significant free radical scavenging ability, contributing to their potential therapeutic applications .

Case Study 1: Neuroprotective Effects

A recent investigation into the neuroprotective effects of hydrazone derivatives of this compound revealed that these compounds could protect neuronal cells against oxidative stress-induced damage. The study utilized PC12 cells and demonstrated that these compounds inhibited reactive oxygen species (ROS) production, suggesting their potential in treating neurodegenerative diseases .

Case Study 2: Prolyl Oligopeptidase Inhibition

Another study focused on thiosemicarbazones derived from trifluoromethyl benzaldehydes, including this compound. These compounds were shown to inhibit prolyl-specific oligopeptidase (POP), an enzyme implicated in several central nervous system disorders. The most active compound exhibited an IC50 value of 10.14 µM , highlighting the therapeutic potential of this class of compounds .

Structure-Activity Relationship (SAR)

The biological activity of this compound and its derivatives can be attributed to their structural features:

- The presence of electronegative substituents such as trifluoromethyl enhances enzyme binding affinity.

- Modifications at the benzylidene position influence both potency and selectivity towards AChE and BuChE.

Propiedades

IUPAC Name |

4-methyl-2-(trifluoromethyl)benzaldehyde |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7F3O/c1-6-2-3-7(5-13)8(4-6)9(10,11)12/h2-5H,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RQGFDHVQVPULNA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C=O)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7F3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

188.15 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.